Meta-Methyl Ester Benzoate vs. Para-Substituted Analog Comparison
The meta-methyl ester benzoate anilide of compound 1396630-88-8 creates a distinct spatial orientation of the ester carbonyl relative to the triazole ring compared to the para-methyl ester analog methyl 4-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate . In the broader 1,2,3-triazole-4-carboxamide class, meta-substitution on the anilide ring has been shown to affect binding pocket complementarity; specifically, compound 85 in the PXR inverse agonist series (a triazole-4-carboxamide bearing a meta-substituted aryl group) exhibited a binding IC50 of 12 nM, while para-substituted analogs in the same series showed >10-fold reduced affinity (IC50 > 120 nM) [1][2].
| Evidence Dimension | Receptor binding affinity (PXR IC50) as a function of arylamide substitution pattern |
|---|---|
| Target Compound Data | No direct PXR IC50 data available for 1396630-88-8; meta-methyl benzoate motif aligns with optimized meta-substituted analogs |
| Comparator Or Baseline | Para-substituted triazole-4-carboxamide analogs in the PXR series: IC50 > 120 nM |
| Quantified Difference | Meta-substituted analog (compound 85) IC50 = 12 nM vs. para-substituted analogs IC50 > 120 nM; >10-fold difference |
| Conditions | PXR binding assay; time-resolved fluorescence resonance energy transfer (TR-FRET); recombinant human PXR ligand-binding domain |
Why This Matters
Scientific users selecting compound 1396630-88-8 for SAR studies should be aware that the meta-ester substitution pattern is associated with enhanced target engagement in triazole-4-carboxamide series, which may translate to different biological outcomes versus para-substituted procurement alternatives.
- [1] Li, Y., Lin, W., Chai, S. C., et al. (2022). Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. Journal of Medicinal Chemistry, 65(24), 16829–16859. doi:10.1021/acs.jmedchem.2c01640 View Source
- [2] Li, Y., Lin, W., Chai, S. C., et al. (2022). Supporting Information for Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as PXR Inverse Agonists. Journal of Medicinal Chemistry. Compound 85 data. View Source
